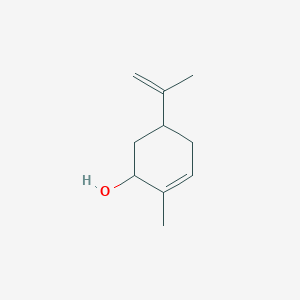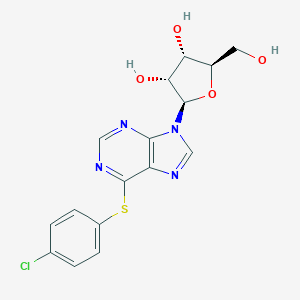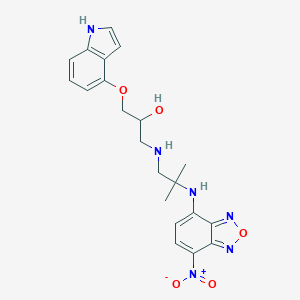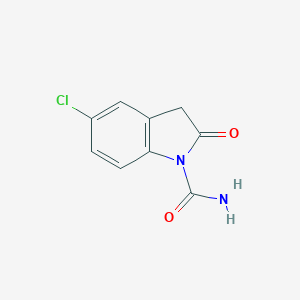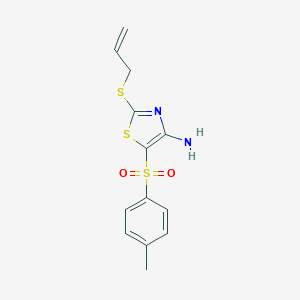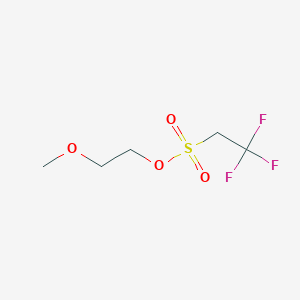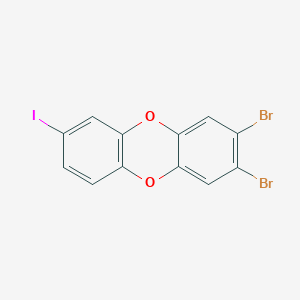
2-Bromoaniline
Overview
Description
2-Bromoaniline, also known as o-bromoaniline, is an organic compound with the molecular formula C6H6BrN. It is a primary amine where a bromine atom is substituted at the ortho position of the aniline ring. This compound is widely used as a precursor in the synthesis of various organobromine compounds .
Mechanism of Action
Target of Action
2-Bromoaniline is a primary amine that is widely used as a precursor in the synthesis of organobromine compounds . The primary targets of this compound are the organic compounds that it reacts with during synthesis .
Mode of Action
The mode of action of this compound involves several steps. It starts with the reaction of the corresponding nitroaniline with sodium nitrite in sulfuric acid, leading to the formation of diazonium salt. This is then followed by a reaction with hydrobromic acid under the action of cuprous bromide, leading to the formation of nitrobromobenzene. Finally, the nitrobromobenzene undergoes a reaction with iron powder in bromic acid to generate the final product .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of organobromine compounds . These compounds are involved in various biochemical pathways, depending on their specific structures and functions.
Pharmacokinetics
Given its molecular weight of 172023 , it is likely that the compound has good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific organobromine compounds that it helps synthesize . These effects can vary widely, as organobromine compounds have diverse structures and functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the outcomes of its reactions
Biochemical Analysis
Biochemical Properties
2-Bromoaniline plays a significant role in biochemical reactions, particularly in the synthesis of organobromine compounds. It interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can alter the metabolic pathways of other compounds, leading to changes in their bioavailability and toxicity . Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inactivation or modification of protein function.
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure duration. At lower concentrations, it may not significantly impact cell viability. At higher concentrations, this compound can induce cytotoxicity, leading to cell death. This compound can disrupt cellular signaling pathways, particularly those involved in oxidative stress responses. It has been observed to increase the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through covalent binding to biomolecules. It can form adducts with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. For example, the binding of this compound to cysteine residues in enzymes can result in the formation of stable thioether bonds, altering the enzyme’s activity . Additionally, this compound can interfere with DNA replication and repair processes by forming adducts with nucleotides, potentially leading to mutations and genomic instability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or high temperatures. Over prolonged exposure, this compound can accumulate in cells, leading to long-term effects such as chronic toxicity and alterations in cellular metabolism . In vitro studies have shown that continuous exposure to this compound can result in adaptive responses, such as the upregulation of detoxifying enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoaniline can be synthesized through several methods:
Nitration and Reduction: One common method involves the nitration of bromobenzene to form 2-bromonitrobenzene, followed by reduction to yield this compound.
Direct Bromination: Another method involves the direct bromination of aniline in the presence of a brominating agent such as bromine or N-bromosuccinimide.
From Bromoacetanilide: Bromoacetanilide can be hydrolyzed in the presence of sodium hydroxide to produce this compound.
Industrial Production Methods: Industrial production often involves the nitration of bromobenzene followed by catalytic hydrogenation to reduce the nitro group to an amine group .
Chemical Reactions Analysis
2-Bromoaniline undergoes various types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding aniline derivatives.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions to form substituted indoles.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide.
Reduction: Catalytic hydrogenation or iron powder in acidic conditions.
Coupling: Palladium catalysts and vinylstannanes.
Major Products:
Substituted Anilines: Through nucleophilic substitution.
Scientific Research Applications
2-Bromoaniline has diverse applications in scientific research:
Comparison with Similar Compounds
2-Bromoaniline can be compared with its isomers and other halogenated anilines:
- 3-Bromoaniline (m-bromoaniline)
- 4-Bromoaniline (p-bromoaniline)
- Chloroanilines: These compounds have similar reactivity but differ in their halogen substituents .
Uniqueness: this compound is unique due to the ortho position of the bromine atom, which influences its reactivity and the types of reactions it can undergo compared to its meta and para isomers .
Properties
IUPAC Name |
2-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPBDRUWRLBSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060645 | |
| Record name | 2-Bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown solid; mp = 27-32 deg C; [Alfa Aesar MSDS] | |
| Record name | 2-Bromoaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19537 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | 2-Bromoaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19537 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
615-36-1 | |
| Record name | 2-Bromoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMOANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTP98DS78E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the electrical conductivity properties of poly(2-bromoaniline) (P2BrAn) compared to polyaniline (PANI)?
A1: P2BrAn exhibits significantly lower electrical conductivity compared to PANI. The conductivity of PANI is 1.25 x 10¯¹ S/cm, while P2BrAn shows a conductivity of 1.59 x 10¯⁶ S/cm. [] This difference is attributed to the presence of the bromine atom in the P2BrAn structure, which can hinder electron mobility along the polymer chain. []
Q2: How does copolymerization with aniline affect the solubility of P2BrAn?
A2: Copolymerization of this compound with aniline results in copolymers with improved solubility in common organic solvents compared to pure PANI. [, ] This enhanced solubility is attributed to the disruption of the rigid polymer backbone by the bromine substituent and the typically lower molecular weight of the copolymers. []
Q3: Can the properties of poly(aniline-co-2-bromoaniline) copolymers be tuned?
A3: Yes, the properties of the copolymer, such as solubility and electrical conductivity, can be tailored by adjusting the ratio of aniline to this compound during the copolymerization process. [, ]
Q4: Are there examples of P2BrAn being used in nanocomposites?
A4: Yes, researchers have synthesized core-shell silver-poly(m-toluidine-co-2-bromoaniline) nanocomposites. The incorporation of silver nanoparticles influenced the copolymer's morphology, optical properties, and electrical conductivity. []
Q5: Can this compound be used in the synthesis of quinoline derivatives?
A5: Yes, this compound is a valuable precursor for quinoline synthesis. One method involves a two-step process: first, reacting this compound with acraldehyde to form a Schiff base, followed by an intramolecular Heck reaction to yield quinoline. [] Another approach utilizes a modified Larock method, employing a Heck reaction between 2-bromoanilines and allylic alcohols, followed by dehydrogenation to produce substituted quinolines. []
Q6: How can this compound be used to synthesize indole derivatives?
A6: Palladium-catalyzed reactions employing this compound offer versatile routes to indole derivatives. For instance, reacting 2-bromoanilines with enamines like N-vinyl-pyrrolidone or α-piperidinostyrene in the presence of palladium(II) acetate produces indoles. [] Another method leverages a palladium-assisted reaction of 2-bromoanilines with methyl vinyl ketone or ethyl acrylate, followed by cyclization, to yield 3-substituted indoles. []
Q7: Are there other heterocyclic systems accessible from this compound?
A7: Yes, this compound is a versatile starting material for various heterocycles. Examples include:
- Benzoxazoles: A copper-catalyzed domino annulation reaction using 2-bromoanilines and acyl chlorides provides access to substituted benzoxazoles. [] Another approach utilizes a palladium-catalyzed carbonylative reaction between 2-bromoanilines and acid anhydrides. []
- Benzothiazoles: Reacting 2-bromoanilines with potassium O-ethyl dithiocarbonate yields 6-substituted 2(3H)-benzothiazolethiones. []
- Quinazolinediones: A palladium-catalyzed three-component reaction involving 2-bromoanilines, carbon dioxide, and isocyanides produces N3-substituted quinazoline-2,4(1H,3H)-diones. []
- Benzimidazoles: Copper-catalyzed one-pot synthesis using sulfonyl azides, alkynes, and this compound, followed by intramolecular N-arylation, provides access to functionalized benzimidazoles. []
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C6H6BrN, and its molecular weight is 172.02 g/mol.
Q9: How can spectroscopic techniques be used to characterize this compound and its derivatives?
A9: Several spectroscopic methods are valuable for characterizing this compound and its derivatives:
- FTIR Spectroscopy: FTIR helps identify functional groups and analyze the structure of polymers like P2BrAn and its copolymers. [, , ]
- UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic structure and conjugation in polymers and copolymers. [, , ]
- NMR Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure of synthesized compounds, as demonstrated in various studies using this compound as a starting material. [, , , ]
- Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and identify fragmentation patterns, providing valuable structural information about synthesized compounds. [, ]
Q10: Has this compound been detected in drinking water?
A11: Yes, this compound has been identified as a disinfection byproduct in both chloraminated finished water and tap water. [] Notably, this compound was the most abundant haloaniline detected, with a median concentration of 104 ng/L. []
Q11: What are the cytotoxic effects of this compound compared to regulated disinfection byproducts?
A12: Studies using a Hep G2 cell assay have shown that this compound exhibits significantly higher cytotoxicity than regulated disinfection byproducts like trichloromethane and dichloroacetic acid. [] This finding highlights the potential health risks associated with haloaniline contamination in drinking water and the need for further investigation into their formation and control.
Q12: Can this compound be used to access enantioenriched compounds?
A13: Yes, this compound derivatives can be used in enantioselective synthesis. For example, the use of chiral ligands like (-)-sparteine in asymmetric intramolecular carbolithiation reactions of N-allyl-N-benzyl-2-bromoaniline allows for the synthesis of enantioenriched 3-substituted indolines. []
Q13: What factors influence the regioselectivity of reactions involving this compound derivatives?
A14: The regioselectivity of reactions involving this compound derivatives, such as those leading to different carboline isomers, can be significantly influenced by the choice of transition metal catalyst and the substitution pattern on the reacting partners. []
Q14: Can this compound derivatives be used to build complex natural products?
A15: Yes, the versatility of this compound derivatives as building blocks for complex molecules is evident in the synthesis of natural products like (±)-horsfiline and neocryptolepine. [] These syntheses showcase the power of transition metal-catalyzed C–H bond amination reactions in constructing diversely substituted carboline scaffolds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


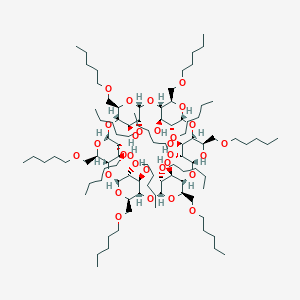
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
